Cross-Species Potency: Ki Values Against Three Parasite PRTs vs. Human Enzyme
Purine phosphoribosyltransferase-IN-1 exhibits low nanomolar Ki values against the PRTs of the three major human parasites. Against the human HGPRT enzyme, the compound demonstrates a 35-fold lower affinity, establishing a proven selectivity window [1].
| Evidence Dimension | Enzyme inhibition (Ki) and selectivity ratio |
|---|---|
| Target Compound Data | Ki = 50 nM (Pf), 20 nM (Pv), 2 nM (Tbr); 35-fold selectivity for parasite enzymes over human HGPRT |
| Comparator Or Baseline | Human HGPRT (baseline); Approx. Ki = 70 nM |
| Quantified Difference | 35-fold selectivity for parasite enzymes over human (ratio derived from Ki Pv approx. 20 nM vs. human HGPRT approx. 70 nM) |
| Conditions | In vitro enzyme assay; recombinant Plasmodium falciparum HGXPRT, P. vivax HGPRT, T. brucei HGXPRT, human HGPRT |
Why This Matters
This selectivity margin is essential for any anti-parasitic lead to avoid host toxicity, making it a benchmark over earlier non-selective inhibitors.
- [1] Klejch T, et al. J Med Chem. 2022;65(5):4030-4057. View Source
